molecular formula C20H19FN2O4 B4230072 benzyl [1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]acetate

benzyl [1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]acetate

Cat. No. B4230072
M. Wt: 370.4 g/mol
InChI Key: FMMPWXHUDHPPCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl [1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]acetate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of piperazine, which is a heterocyclic compound that has been used in the development of many pharmaceuticals. The synthesis method for benzyl [1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]acetate is complex, but it has been successfully produced in laboratory settings.

Mechanism of Action

The mechanism of action for benzyl [1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]acetate is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in cell division and proliferation. This compound may also work by activating certain signaling pathways that are involved in apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
Benzyl [1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]acetate has been shown to have several biochemical and physiological effects. In laboratory studies, this compound has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. It has also been shown to have anti-inflammatory effects and to modulate the immune system.

Advantages and Limitations for Lab Experiments

One advantage of using benzyl [1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]acetate in laboratory experiments is that it has been shown to be effective against certain types of cancer cells. This makes it a potentially useful compound for studying cancer biology and for developing new cancer treatments. However, one limitation of using this compound is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can fully explore its effects.

Future Directions

There are several future directions for research on benzyl [1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]acetate. One area of research could be to further explore its mechanism of action and to identify the specific enzymes and signaling pathways that it targets. Another area of research could be to study its effects on other types of cancer cells and to explore its potential as a treatment for other types of cancer. Additionally, this compound could be studied for its potential as an anti-inflammatory agent and for its effects on the immune system. Finally, future research could focus on developing new synthesis methods for this compound that are more efficient and have higher yields.

Scientific Research Applications

Benzyl [1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]acetate has been studied for its potential applications in scientific research. This compound has been shown to have activity against certain types of cancer cells, including breast cancer and ovarian cancer cells. It has also been studied for its potential as an anti-inflammatory agent and for its effects on the immune system.

properties

IUPAC Name

benzyl 2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4/c21-16-8-6-15(7-9-16)20(26)23-11-10-22-19(25)17(23)12-18(24)27-13-14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMPWXHUDHPPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)OCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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